molecular formula C23H24N4O3S B2498832 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1234920-29-6

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2498832
CAS RN: 1234920-29-6
M. Wt: 436.53
InChI Key: VWPVDRXDRMBVMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic routes for similar compounds involve complex reactions that incorporate functional groups through nucleophilic addition, condensation, and stabilization processes. For instance, Ahmed et al. (2017) describe the synthesis of related compounds by nucleophilic addition of benzoyl isothiocyanate to piperazine, followed by a condensation reaction to achieve the desired products, which were characterized using techniques such as IR, 1H NMR, and Mass spectral analysis (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

The structural characterization of analogous compounds often involves X-ray crystallography, providing insights into the molecular geometry, bond lengths, and angles. Eckhardt et al. (2020) reported the crystal and molecular structure of a side product in the synthesis of a benzothiazinone, highlighting the importance of structural analysis in understanding the formation and properties of such compounds (Eckhardt et al., 2020).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including electrochemical synthesis and reactions with nucleophiles to form thiazoles and imidazoles, as demonstrated by Amani and Nematollahi (2012). Their research illustrates the diverse reactivity and the potential for generating a wide array of derivatives with varied biological activities (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different domains. Physical characterization techniques such as TGA, DSC, and XRD analysis provide essential data for understanding these properties in detail, as seen in the work of Govindhan et al. (2017), where such analyses were performed on a synthesized compound (Govindhan et al., 2017).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, is fundamental. Studies such as those by Androsov et al. (2010) provide insights into the reactivity patterns of similar compounds through substitution reactions and ring-opening processes, which are critical for designing compounds with specific functions (Androsov et al., 2010).

Scientific Research Applications

Anti-HIV Activity

  • Al-Masoudi et al. (2007) synthesized derivatives related to the chemical , aiming to develop new non-nucleoside reverse transcriptase inhibitors. They evaluated these compounds for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, indicating potential applications in HIV treatment research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-Inflammatory Activity

  • Ahmed, Molvi, & Khan (2017) synthesized novel compounds closely related to the specified chemical, which were evaluated for their anti-inflammatory activity. This research suggests potential applications in developing anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Antimicrobial Activity

  • Reddy & Reddy (2010) synthesized compounds similar to the chemical and evaluated them for antibacterial and antifungal activity against clinical isolates of bacteria. This indicates potential applications in antimicrobial drug research (Reddy & Reddy, 2010).

Wound-Healing Potential

  • Vinaya et al. (2009) synthesized and evaluated the wound-healing potential of derivatives of the specified chemical, revealing significant wound healing in certain treated groups. This suggests applications in wound treatment research (Vinaya et al., 2009).

properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-22(25-12-5-2-6-13-25)17-31-23-24-15-21(19-10-7-11-20(14-19)27(29)30)26(23)16-18-8-3-1-4-9-18/h1,3-4,7-11,14-15H,2,5-6,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPVDRXDRMBVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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